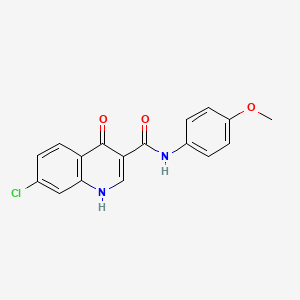methanone](/img/structure/B10994959.png)
[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a six-membered piperidine ring fused to a six-membered chloropyridazine ring.
- The compound’s systematic name reflects its substituents: 6-chloropyridazin-3-yl at the piperidine nitrogen and a hydroxyl group (4-ol) on the piperidine ring.
- It has a molecular weight of 213.66 g/mol and the CAS number 89937-26-8 .
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: is a heterocyclic compound containing a piperidine ring and a chloropyridazine moiety.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods may vary, but they would likely involve efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical of piperidine derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its structural features.
Biological Studies: Explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assess its use as a building block for other compounds.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research is needed to elucidate this aspect.
Comparison with Similar Compounds
- Uniqueness : Highlight the unique features of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol compared to these similar compounds.
Similar Compounds:
Remember that while I’ve provided an overview, further research and literature exploration will yield more detailed information
Properties
Molecular Formula |
C14H19ClN4OS |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19ClN4OS/c15-12-3-4-13(17-16-12)19-5-1-2-11(10-19)14(20)18-6-8-21-9-7-18/h3-4,11H,1-2,5-10H2 |
InChI Key |
QZMQBJHECYEOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10994877.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B10994882.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994883.png)
![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10994895.png)
![4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10994897.png)
![(8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10994903.png)

![2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10994923.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10994925.png)
![ethyl (2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10994931.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10994936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10994943.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10994944.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B10994948.png)
